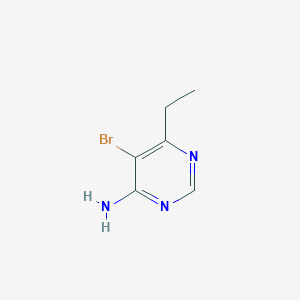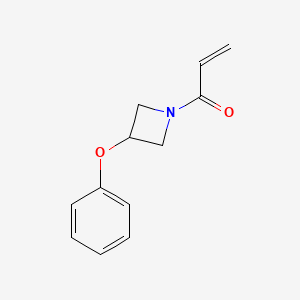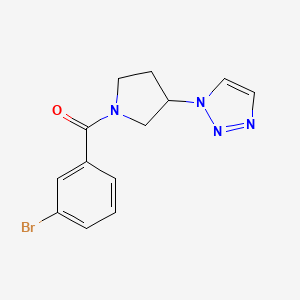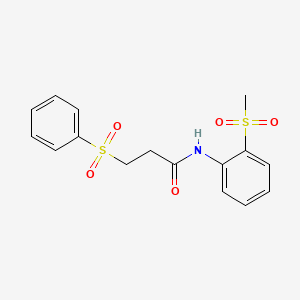![molecular formula C20H25ClN2O3S2 B2551677 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide CAS No. 1251675-91-8](/img/structure/B2551677.png)
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide, also known as CCT251545, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of sulfonamide compounds and has been found to be effective against various types of cancer cells.
Wissenschaftliche Forschungsanwendungen
Sulfonamides in Scientific Research
Sulfonamides have been extensively researched and utilized in various scientific and medical fields due to their broad range of biological activities. They are known for their role in the development of drugs with diverse therapeutic applications, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Recent patents and scientific studies have focused on novel sulfonamides that act as selective antiglaucoma drugs, antitumor agents, and diagnostic tools. Sulfonamide CAIs, in particular, have been investigated for their potential in treating conditions such as glaucoma, cancer, and inflammatory diseases by targeting specific isoforms of carbonic anhydrase associated with these pathologies (Carta, Scozzafava, & Supuran, 2012).
Chlorophenols in Environmental Science
Chlorophenols, on the other hand, are compounds that have been studied for their environmental impact, particularly their toxicity to aquatic life and potential for bioaccumulation. Research has evaluated the consequences of chlorophenol contamination in aquatic environments, highlighting their moderate to high persistence depending on conditions and their moderate toxic effects to mammalian and aquatic life. The studies suggest a need for ongoing monitoring and assessment of chlorophenols in the environment to understand their long-term effects and to develop strategies for mitigation and remediation (Krijgsheld & Gen, 1986).
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)-methylsulfamoyl]-N-cyclooctylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S2/c1-23(17-11-9-15(21)10-12-17)28(25,26)18-13-14-27-19(18)20(24)22-16-7-5-3-2-4-6-8-16/h9-14,16H,2-8H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZQXSUFPPRTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C(=O)NC3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2551599.png)
![methyl N-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]isoleucinate](/img/structure/B2551601.png)
![9-(4-ethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2551602.png)

![3-ethyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2551604.png)




![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2551615.png)
![(E)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-(4-(dimethylamino)phenyl)acrylate](/img/structure/B2551616.png)
![4-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2551617.png)
